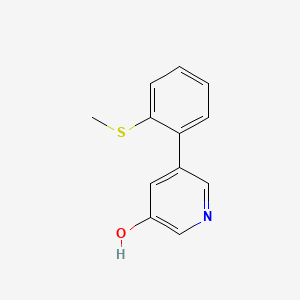

3-Hydroxy-5-(2-methylthiophenyl)pyridine

CAS No.: 1261998-83-7

Cat. No.: VC11733531

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261998-83-7 |

|---|---|

| Molecular Formula | C12H11NOS |

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | 5-(2-methylsulfanylphenyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3 |

| Standard InChI Key | PPNIYWZXESSLFE-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |

| Canonical SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-Hydroxy-5-(2-methylthiophenyl)pyridine is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol. Its IUPAC name is 5-(2-methylsulfanylphenyl)pyridin-3-ol, reflecting the substitution pattern on the pyridine core. Key structural descriptors include:

| Property | Value/Descriptor |

|---|---|

| SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |

| InChI Key | PPNIYWZXESSLFE-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |

| PubChem CID | 53217775 |

The compound’s structure combines a pyridinol group with a thioether-linked aromatic ring, creating a conjugated system that may influence its electronic and reactivity profiles.

Synthetic Considerations

While no explicit synthesis route for 3-Hydroxy-5-(2-methylthiophenyl)pyridine is documented in the provided sources, analogous pyridine derivatives often involve:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-methylthiophenyl group.

-

Hydroxylation at the 3-position via directed ortho-metalation or oxidative methods.

Physicochemical Properties

The compound’s properties are inferred from computational models and structural analogs:

| Property | Predicted Value |

|---|---|

| LogP | ~2.8 (moderate lipophilicity) |

| pKa | ~8.5 (hydroxyl proton) |

| Solubility | Low in water; soluble in DMSO |

These estimates suggest suitability for organic-phase reactions and potential membrane permeability in biological systems.

Spectroscopic Data (Hypothetical)

Based on structurally related compounds:

| Technique | Expected Signal |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (s, 1H, OH), 7.85–7.40 (m, 5H, Ar-H), 2.50 (s, 3H, SCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.1 (C-OH), 150.2–115.7 (Ar-C), 18.2 (SCH₃) |

| IR (cm⁻¹) | 3250 (O-H stretch), 1590 (C=N), 690 (C-S) |

Challenges and Future Directions

Current limitations include the lack of empirical data on synthesis, stability, and biological activity. Prioritizing the following could advance utility:

-

Optimized synthetic routes to improve yield and purity.

-

In vitro screening for antimicrobial or anticancer properties.

-

Computational studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume